Cas no 202822-76-2 (Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate)

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate is a specialized benzoate derivative with a unique substitution pattern, featuring acetyl, methylamino, chloro, and methoxy functional groups. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules, particularly those targeting specific receptor interactions. The presence of both electron-donating (methoxy, methylamino) and electron-withdrawing (chloro, acetyl) groups enhances its reactivity in selective transformations, such as nucleophilic substitutions or cross-coupling reactions. Its well-defined structure and purity make it suitable for research applications requiring precise molecular modifications. The chloro and methoxy substituents further contribute to its stability under various reaction conditions.
Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate structure
202822-76-2 structure
Product Name:Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate
CAS No:202822-76-2
MF:C12H14ClNO4
MW:271.696862697601
MDL:MFCD31802700
CID:4633795
PubChem ID:16105644
Update Time:2025-10-22

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate
    • Methyl 5-chloro-2-methoxy-4-(N-methylacetamido)benzoate
    • C13385
    • methyl 4-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate
    • AS-69995
    • AKOS030627075
    • Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate()
    • Methyl5-chloro-2-methoxy-4-(N-methylacetamido)benzoate
    • 202822-76-2
    • MDL: MFCD31802700
    • Inchi: 1S/C12H14ClNO4/c1-7(15)14(2)10-6-11(17-3)8(5-9(10)13)12(16)18-4/h5-6H,1-4H3
    • InChI Key: YRZPGSKPISOLPU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)OC)=C(C=C1N(C(C)=O)C)OC

Computed Properties

  • Exact Mass: 271.0611356g/mol
  • Monoisotopic Mass: 271.0611356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.8

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate Pricemore >>

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Additional information on Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate (CAS No. 202822-76-2): A Comprehensive Overview

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate, identified by its CAS number 202822-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex aromatic structure, exhibits potential applications in the development of novel therapeutic agents and biochemical research. The presence of multiple functional groups, including an acetylmethylamino substituent and a chloro-methoxy pattern, makes it a versatile intermediate in synthetic chemistry.

The< strong>Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate molecule's structural configuration suggests its utility in constructing more intricate pharmacophores. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules targeting various physiological pathways. For instance, researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory responses and metabolic disorders. The< strong>acetylmethylamino moiety, in particular, has been noted for its ability to modulate protein-protein interactions, making it a valuable scaffold for drug design.

In the realm of medicinal chemistry, the< strong>5-chloro-2-methoxybenzoate backbone provides a stable platform for further functionalization. The chloro group at the 5-position enhances electrophilicity, facilitating reactions such as nucleophilic aromatic substitution and cross-coupling processes. These transformations are pivotal in generating libraries of compounds for high-throughput screening. Moreover, the methoxy group at the 2-position contributes to solubility and metabolic stability, key factors in drug development.

Recent advancements in computational chemistry have enabled the prediction of pharmacokinetic properties for compounds like Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate. Molecular modeling studies suggest that this compound exhibits favorable binding affinities to several therapeutic targets. For example, simulations indicate potential interactions with kinases and transcription factors implicated in cancer progression. Such findings underscore the importance of this compound as a building block for next-generation oncology drugs.

The< strong>CAS No. 202822-76-2 designation ensures precise identification and regulatory compliance in laboratory settings. Researchers utilizing this compound can rely on its standardized purity and characterization data, which are critical for reproducible experiments. Furthermore, the growing interest in green chemistry principles has prompted investigations into sustainable synthetic routes for Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate. Efforts to minimize waste and optimize yields align with global initiatives to promote environmentally responsible chemical manufacturing.

In conclusion, Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate represents a significant asset in pharmaceutical research and development. Its unique structural features offer opportunities for designing innovative therapeutic strategies across multiple disease areas. As scientific understanding evolves, this compound is likely to play an increasingly pivotal role in advancing drug discovery pipelines and addressing unmet medical needs.

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